molecular formula C4H13NO9P2S B14620053 2-[Bis(phosphonomethyl)amino]ethanesulfonic acid CAS No. 58480-01-6

2-[Bis(phosphonomethyl)amino]ethanesulfonic acid

Cat. No.: B14620053
CAS No.: 58480-01-6
M. Wt: 313.16 g/mol
InChI Key: FMQLJKRHLSCZEW-UHFFFAOYSA-N
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Description

2-[Bis(phosphonomethyl)amino]ethanesulfonic acid is a chemical compound with the molecular formula C4H13NO9P2S. It is a phosphonomethylated derivative of taurine (2-aminoethanesulfonic acid) and is known for its unique properties and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(phosphonomethyl)amino]ethanesulfonic acid typically involves the reaction of taurine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product .

Industrial Production Methods

Industrial production of this compound involves high-throughput hydrothermal screening to optimize synthesis conditions and access pure crystalline phases. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(phosphonomethyl)amino]ethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce various substituted phosphonates .

Mechanism of Action

The mechanism of action of 2-[Bis(phosphonomethyl)amino]ethanesulfonic acid involves its interaction with molecular targets and pathways in biological systems. The compound can form coordination complexes with metal ions, which can influence various biochemical processes. Its proton conduction properties are attributed to the formation of hydrogen-bonding networks and proton transfer pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of phosphonomethyl and sulfonic acid groups, which confer distinct chemical and physical properties. Its ability to form stable coordination complexes and exhibit proton conduction properties makes it valuable in various scientific and industrial applications .

Properties

CAS No.

58480-01-6

Molecular Formula

C4H13NO9P2S

Molecular Weight

313.16 g/mol

IUPAC Name

2-[bis(phosphonomethyl)amino]ethanesulfonic acid

InChI

InChI=1S/C4H13NO9P2S/c6-15(7,8)3-5(4-16(9,10)11)1-2-17(12,13)14/h1-4H2,(H2,6,7,8)(H2,9,10,11)(H,12,13,14)

InChI Key

FMQLJKRHLSCZEW-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)O)N(CP(=O)(O)O)CP(=O)(O)O

Origin of Product

United States

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